molecular formula C14H12N4O2S B5225429 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B5225429
M. Wt: 300.34 g/mol
InChI Key: MLXGFKLTQYTDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a complex process and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In anti-inflammatory research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit the activation of NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In anti-cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In anti-viral research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has unique biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, induce apoptosis, and inhibit viral replication. It has also been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide in lab experiments is its unique biochemical and physiological effects. This compound has potential applications in various fields of scientific research. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are many future directions for the research on 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide. Some of the potential future directions include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
2. Studying the mechanism of action of 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide in more detail to better understand its effects on cells.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Investigating the potential of this compound as a tool for studying various signaling pathways in cells.
Conclusion:
4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a complex process and has unique biochemical and physiological effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in cells. There are many future directions for the research on 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide, and it has the potential to be a valuable tool in scientific research and a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a complex process that involves several steps. The synthesis begins with the reaction of 2-amino-5-methylthiazole with thiocarbonyl S-methyl ester to produce 2-methyl-5-thiocarbamoylthiazole. This intermediate is then reacted with 2-amino-4-methylpyrimidine to produce 2-methyl-5-(4-methyl-2-thiazolyl)pyrimidine-4(3H)-one. The final step involves the reaction of 2-methyl-5-(4-methyl-2-thiazolyl)pyrimidine-4(3H)-one with 4-chlorobenzoyl chloride to produce 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide.

Scientific Research Applications

4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In anti-inflammatory research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In anti-cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In anti-viral research, 4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to inhibit the replication of certain viruses.

properties

IUPAC Name

4-methyl-N-(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-3-5-10(6-4-8)12(19)16-11-7-15-14-18(13(11)20)17-9(2)21-14/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGFKLTQYTDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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